molecular formula C11H19N3O B2801245 2-cyano-N-(1-propylpiperidin-4-yl)acetamide CAS No. 717873-09-1

2-cyano-N-(1-propylpiperidin-4-yl)acetamide

Cat. No. B2801245
CAS RN: 717873-09-1
M. Wt: 209.293
InChI Key: QSOBBXNLDMDIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyano-N-(1-propylpiperidin-4-yl)acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 209.29 and a molecular formula of C11H19N3O .


Synthesis Analysis

The synthesis of “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” are not detailed in the available resources. It’s known that it has a molecular weight of 209.29 and a molecular formula of C11H19N3O .

Mechanism of Action

The mechanism of action of “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” is not specified in the available resources. It’s used for proteomics research , but the specific biochemical pathways it affects are not mentioned.

Safety and Hazards

The safety and hazards associated with “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” are not explicitly mentioned in the available resources. It’s intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions of “2-cyano-N-(1-propylpiperidin-4-yl)acetamide” are not specified in the available resources. As a biochemical used for proteomics research , it may have potential applications in the development of new therapeutic agents or in the study of biological processes.

properties

IUPAC Name

2-cyano-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-7-14-8-4-10(5-9-14)13-11(15)3-6-12/h10H,2-5,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBBXNLDMDIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(1-propylpiperidin-4-yl)acetamide

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